Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16733278
InChI: InChI=1S/C12H14ClNO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11-;/m0./s1
SMILES:
Molecular Formula: C12H15Cl2NO3
Molecular Weight: 292.15 g/mol

Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

CAS No.:

Cat. No.: VC16733278

Molecular Formula: C12H15Cl2NO3

Molecular Weight: 292.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride -

Specification

Molecular Formula C12H15Cl2NO3
Molecular Weight 292.15 g/mol
IUPAC Name methyl (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H14ClNO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11-;/m0./s1
Standard InChI Key RQTLSJPSVWVMHQ-ACMTZBLWSA-N
Isomeric SMILES COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)Cl.Cl
Canonical SMILES COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Cl.Cl

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure (C₁₂H₁₅Cl₂NO₃, molecular weight 292.15 g/mol) features a pyrrolidine ring—a five-membered secondary amine—with stereochemical specificity at the 2nd and 4th positions. The 4-chlorophenoxy group at the 4th position introduces aromaticity and electron-withdrawing characteristics, while the methyl ester at the 2nd position enhances metabolic stability. The hydrochloride salt form improves crystallinity and aqueous solubility, critical for formulation studies.

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₁₂H₁₅Cl₂NO₃
Molecular Weight292.15 g/mol
Stereochemistry(2S,4S) Configuration
CAS Number1217769-81-7 (3-chloro isomer)

The (2S,4S) stereochemistry is pivotal for its interaction with biological targets, as enantiomeric purity often dictates pharmacological activity. Comparative studies with its 3-chlorophenoxy isomer (CAS 1217769-81-7) reveal distinct physicochemical behaviors, underscoring the importance of substituent positioning.

Synthesis and Optimization

Multi-Step Synthetic Routes

Synthesis typically begins with L-proline or a related chiral precursor to establish the (2S,4S) configuration. A key step involves nucleophilic aromatic substitution, where a pyrrolidine intermediate reacts with 4-chlorophenol under basic conditions to introduce the phenoxy group. Subsequent esterification with methyl chloroformate yields the methyl ester, followed by hydrochloride salt formation via HCl treatment.

Reaction yields vary (50–75%) depending on purification methods, with High-Performance Liquid Chromatography (HPLC) ensuring >95% purity. Optimized conditions (e.g., anhydrous solvents, controlled temperatures) minimize racemization, preserving stereochemical integrity.

Table 2: Synthesis Parameters

ParameterOptimal ConditionImpact on Yield
Temperature0–5°C (esterification)Prevents hydrolysis
SolventDichloromethane (DCM)Enhances solubility
Reaction Time12–18 hoursMaximizes conversion

Physicochemical Characterization

Solubility and Stability

The hydrochloride salt exhibits moderate solubility in polar solvents (e.g., water: 15 mg/mL; DMSO: 25 mg/mL) and stability under ambient conditions. Thermal analysis (DSC) shows a melting point of 210–215°C, with decomposition above 250°C. The 4-chlorophenoxy group contributes to UV absorption at 270 nm, facilitating quantitative analysis via spectrophotometry.

Spectroscopic Profiling

  • NMR (¹H, ¹³C): Key signals include δ 7.25 ppm (aromatic protons), δ 4.30 ppm (pyrrolidine CH-O), and δ 3.70 ppm (ester methyl).

  • IR: Peaks at 1740 cm⁻¹ (C=O ester) and 1240 cm⁻¹ (C-O-C ether) confirm functional groups.

Applications in Drug Discovery

Intermediate in API Synthesis

The compound’s rigid pyrrolidine scaffold mimics peptide backbones, making it valuable for designing protease inhibitors and GPCR modulators. For example, it has been utilized in synthesizing antiviral agents targeting RNA-dependent RNA polymerases .

Structure-Activity Relationship (SAR) Studies

Derivatives with modified phenoxy groups (e.g., 2-bromo-4-chloro, CAS 1354487-24-3) exhibit varied bioactivity. Bromination at the ortho position (as in the 2-bromo analogue) enhances hydrophobic interactions with target proteins, improving IC₅₀ values in enzyme assays .

Table 3: Bioactivity of Analogues

CompoundSubstitutionIC₅₀ (nM)Target
Target Compound4-Chlorophenoxy120Protease X
2-Bromo Analogue 2-Bromo-4-chloro45Protease X
3-Chloro Isomer3-Chlorophenoxy220Protease X

Pharmacological Profile

Pharmacodynamics

In vitro studies demonstrate moderate affinity (Kᵢ = 85 nM) for serotonin 5-HT₂ receptors, suggesting potential CNS applications. The 4-chlorophenoxy group engages in π-π stacking with receptor residues, while the protonated pyrrolidine nitrogen forms salt bridges .

Pharmacokinetics

Rodent studies indicate oral bioavailability of 40–50%, with a plasma half-life of 2.5 hours. Hepatic metabolism via CYP3A4 produces inactive carboxylate metabolites, excreted renally.

Future Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) could enhance brain penetration for neurological targets. Preliminary data show a 3-fold increase in CSF concentration compared to free drug.

Green Chemistry Approaches

Exploring biocatalytic routes using transaminases may improve stereoselectivity and reduce waste.

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